molecular formula C17H10ClN3OS2 B11494502 5-(2-chlorophenyl)-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

5-(2-chlorophenyl)-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11494502
M. Wt: 371.9 g/mol
InChI Key: OOLVEVCOXUJXKF-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused with a pyrimidine ring, which is further substituted with a chlorophenyl group, a hydroxy group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multiple steps. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde to form a thiazole intermediate. This intermediate is then reacted with a chlorophenyl-substituted pyrimidine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The thione group can be reduced to a thiol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a thiol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents.

    Thiazolo[4,5-b]pyridines: Another class of compounds with a fused thiazole and pyridine ring system.

Uniqueness

5-(2-chlorophenyl)-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, hydroxy group, and phenyl group makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H10ClN3OS2

Molecular Weight

371.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C17H10ClN3OS2/c18-12-9-5-4-8-11(12)14-19-15-13(16(22)20-14)24-17(23)21(15)10-6-2-1-3-7-10/h1-9H,(H,19,20,22)

InChI Key

OOLVEVCOXUJXKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)C4=CC=CC=C4Cl)SC2=S

Origin of Product

United States

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